3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid is a cyclic amino acid that has garnered significant interest in the scientific community due to its unique structural properties and potential therapeutic applications. This compound is structurally similar to the neurotransmitter gamma-aminobutyric acid, which plays a crucial role in the central nervous system. The distinctive bicyclic structure of this compound makes it a promising candidate for the development of novel drugs targeting gamma-aminobutyric acid receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid involves a multi-step process starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This step typically involves the cyclopropanation of a suitable precursor, such as a cyclopropyl ketone, using a reagent like diazomethane.
Introduction of the carboxylic acid group: The carboxylic acid functionality can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl ring, often facilitated by reagents such as sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium hydride in dimethyl sulfoxide at room temperature.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interaction with gamma-aminobutyric acid receptors and its potential effects on neuronal activity.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as epilepsy, anxiety, and insomnia.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid involves the modulation of gamma-aminobutyric acid receptors. Gamma-aminobutyric acid is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are classified into two main types: gamma-aminobutyric acid A and gamma-aminobutyric acid B. This compound selectively modulates gamma-aminobutyric acid A receptors, enhancing their activity and increasing the inhibitory effect of gamma-aminobutyric acid. This leads to an increase in chloride ion influx into neurons, resulting in hyperpolarization and inhibition of neuronal activity, which is responsible for its anticonvulsant, anxiolytic, and sedative effects.
Comparison with Similar Compounds
Similar Compounds
Gamma-aminobutyric acid: The primary inhibitory neurotransmitter in the central nervous system.
Baclofen: A gamma-aminobutyric acid B receptor agonist used to treat spasticity.
Gabapentin: A gamma-aminobutyric acid analog used to treat neuropathic pain and epilepsy.
Uniqueness
3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its selective modulation of gamma-aminobutyric acid A receptors and its distinctive bicyclic structure. This selectivity reduces the potential for off-target effects and enhances its therapeutic potential. Additionally, its structural similarity to gamma-aminobutyric acid allows it to effectively mimic the natural neurotransmitter’s action while providing opportunities for the development of novel therapeutic agents.
Properties
CAS No. |
2169607-59-2 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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